molecular formula C14H12FN7 B11003350 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B11003350
M. Wt: 297.29 g/mol
InChI Key: QIZWCMIVMQRBEX-UHFFFAOYSA-N
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Description

N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is a complex organic compound that features a combination of indole and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE typically involves multiple steps, starting with the preparation of the indole and pyridazine precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyridazine moiety can be synthesized through various cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile, such as halogens or nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE involves its interaction with specific molecular targets. For example, it can inhibit the enzyme Notum, which is involved in the regulation of Wnt signaling . By binding to the enzyme’s catalytic pocket, the compound prevents the deacylation of Wnt proteins, thereby upregulating Wnt signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is unique due to its combination of indole and pyridazine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows it to interact with multiple molecular targets and participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H12FN7

Molecular Weight

297.29 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C14H12FN7/c15-10-1-2-12-11(7-10)9(8-17-12)5-6-16-13-3-4-14-18-20-21-22(14)19-13/h1-4,7-8,17H,5-6H2,(H,16,19)

InChI Key

QIZWCMIVMQRBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCNC3=NN4C(=NN=N4)C=C3

Origin of Product

United States

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